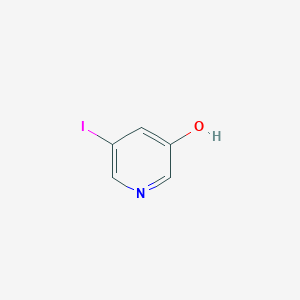

5-Iodopyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJPUFYKFQODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440763 | |

| Record name | 5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213765-61-8 | |

| Record name | 5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodopyridin-3-ol chemical properties

An In-depth Technical Guide to 5-Iodopyridin-3-ol: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature—a weakly basic pyridine nitrogen, an acidic hydroxyl group, and a reactive carbon-iodine bond—makes it a valuable intermediate for the synthesis of complex molecular architectures. Particularly in the realm of medicinal chemistry and drug discovery, functionalized pyridine scaffolds are integral to the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[2] Its structure combines the aromaticity of a pyridine ring with the distinct functionalities of hydroxyl and iodo substituents. These features govern its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.

It is critical to note that this compound is often supplied as a research chemical for early discovery, and suppliers may not provide comprehensive analytical data. For instance, major distributors have indicated that the buyer assumes responsibility for confirming the product's identity and purity.[2] Therefore, in-house characterization is a mandatory first step for any researcher employing this reagent.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | [2][3] |

| Molecular Weight | 221.00 g/mol | [2][3] |

| CAS Number | 213765-61-8 | [2] |

| Physical Form | Solid | [2] |

| SMILES String | Oc1cncc(I)c1 | [2] |

| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N | [2][3] |

Predicted Spectral Characteristics

While validated spectra are not consistently published, the structure of this compound allows for the prediction of its key spectral features, which are essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.[4] The specific chemical shifts and coupling patterns will depend on the electronic effects of the iodo and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the iodine atom (C5) will be significantly shifted. The C-I bond will induce a downfield shift, while the C-OH bond will also be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[4][5] Aromatic C-H and C=C/C=N stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 221. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis, Purification, and Safe Handling

The synthesis of this compound is not widely documented in peer-reviewed literature, but a chemically sound pathway can be proposed based on established transformations of pyridine derivatives. A highly plausible route involves the diazotization of the corresponding aminopyridine precursor, 5-Iodopyridin-3-amine (CAS 25391-66-6), followed by hydrolysis of the diazonium salt.[6][7][8]

Proposed Synthetic Workflow

The conversion of an amino group on an aromatic ring to a hydroxyl group via a diazonium intermediate is a classic and reliable transformation. The causality for this choice rests on the commercial availability of the precursor and the high efficiency of the Sandmeyer-type reaction for introducing a hydroxyl group.

Caption: Proposed synthesis of this compound via diazotization.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on similar transformations and must be optimized for safety and yield.

-

Diazotization:

-

Suspend 5-Iodopyridin-3-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) in a reaction vessel.

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The choice to maintain a low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

-

-

Hydrolysis:

-

Slowly heat the reaction mixture to 80-100 °C. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by a hydroxyl group.

-

Maintain heating until gas evolution ceases, indicating the completion of the reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture to a pH of ~7 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude this compound may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid should be purified, typically by recrystallization or column chromatography, to yield the final product.

-

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]

-

Hazard Codes: H302.[2]

-

Signal Word: Warning.[2]

-

Precautions: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Role in Cross-Coupling Reactions

The iodine substituent makes the C5 position of the pyridine ring highly susceptible to transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling rapid diversification of the molecular scaffold. This is a key reason why halogenated heterocycles are prized in the construction of compound libraries for drug discovery.[9]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must be determined empirically for each substrate combination.

Caption: Utility in Suzuki Cross-Coupling Reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo standard transformations, further increasing the molecule's synthetic utility:

-

O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.

-

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers) to allow for selective manipulation of the C-I bond.

Conclusion

This compound is a valuable and versatile chemical building block for synthetic chemistry. While its characterization data is not always readily available from commercial sources, its structure provides clear guidance for its identification and use. Its key strategic advantage lies in the presence of a C-I bond, which serves as a powerful handle for diversification via modern cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a robust scaffold for the synthesis of novel, functionalized pyridine derivatives, accelerating the development of next-generation molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodopyridin-3-ol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-iodo-pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol. Retrieved from [Link]

-

ijssst.info. (2019). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

-

Magritek. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from [Link]

-

Yulianti, H., Santoni, A., & Efdi, M. (2024). Isolation and Characterization of Cholest-5-en-3-ol Compound from the Ethyl Acetate Extract of Stem Bark Ulin Plant (Eusideroxylon zwageri Teijm & Binn). Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 919-924. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound AldrichCPR 213765-61-8 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C5H4INO) [pubchemlite.lcsb.uni.lu]

- 4. m.youtube.com [m.youtube.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Page loading... [wap.guidechem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3-Amino-5-iodo-pyridine [srdpharma.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 5-Iodopyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Iodopyridin-3-ol is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its pyridine core, substituted with both a reactive iodine atom and a nucleophilic hydroxyl group, renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a primary focus on its molecular weight and empirical formula. Furthermore, it delves into a representative synthetic methodology, discusses its strategic applications as a scaffold in pharmaceutical research, and outlines critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction to Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold found in numerous active pharmaceutical ingredients (APIs) spanning a wide array of therapeutic areas, from infectious diseases to neurological disorders[1]. The strategic introduction of halogen atoms, particularly iodine, onto this heterocyclic core provides medicinal chemists with powerful synthetic handles. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the precise and controlled introduction of molecular diversity.

This compound emerges as a particularly valuable building block. The presence of the iodine atom at the 5-position and a hydroxyl group at the 3-position offers orthogonal reactivity. This allows for sequential, site-selective modifications, a crucial capability when constructing complex molecules and exploring structure-activity relationships (SAR) during the drug discovery process[1][2]. This guide serves to elucidate the foundational chemical data, synthetic considerations, and practical applications of this important intermediate.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight dictates stoichiometry in reactions, while other identifiers ensure accurate sourcing and regulatory compliance. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 221.00 g/mol | [3] |

| Empirical Formula | C₅H₄INO | [3] |

| CAS Number | 213765-61-8 | [3] |

| Physical Form | Solid | [3] |

| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N | [3] |

| SMILES String | Oc1cncc(I)c1 | [3] |

Synthesis and Mechanistic Insights

Representative Synthetic Workflow

The logical flow for synthesizing a halo-hydroxypyridine often begins with a readily available aminopyridine derivative. This precursor undergoes iodination, followed by a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently displaced by a hydroxyl group.

Sources

Introduction: The Strategic Value of Halogenated Pyridines

An In-depth Technical Guide to 5-Iodopyridin-3-ol: Structure, Synthesis, and Application in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive motif for designing therapeutic agents. The strategic introduction of functional groups onto this core structure is a fundamental task in drug discovery. Among these, halogenated pyridines, particularly iodinated derivatives like this compound, serve as exceptionally versatile building blocks.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, explore plausible synthetic routes and key reactivity patterns, and contextualize its application as a strategic intermediate in the synthesis of complex molecular architectures for novel therapeutics.

Part 1: Core Molecular Attributes and Structural Elucidation

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis. This compound is a solid at room temperature, and its structure combines the aromatic, basic pyridine core with two key functional groups: a nucleophilic hydroxyl group and a carbon-iodine bond ripe for synthetic elaboration.[3]

IUPAC Name and Key Identifiers

The unambiguous identification of a chemical entity is critical for regulatory and research purposes.

-

IUPAC Name : this compound[4]

-

Synonyms : 3-Hydroxy-5-iodopyridine, 5-Iodo-3-pyridinol

-

CAS Number : 213765-61-8[3]

-

Molecular Formula : C₅H₄INO[4]

-

InChI Key : DSEJPUFYKFQODK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

Quantitative data provides a snapshot of the molecule's characteristics. The table below summarizes the key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 221.00 g/mol | [3] |

| Monoisotopic Mass | 220.93376 Da | [4] |

| Physical Form | Solid | [3] |

| XlogP (Predicted) | 1.1 | [4] |

| Hazard Classification | Acute Toxicity 4 (Oral) |

It is important to note that, as a specialized chemical for early-stage research, comprehensive, empirically determined analytical data is not always published by commercial suppliers. Researchers must assume the responsibility of confirming the identity and purity of the material upon acquisition.

Based on its structure, the expected spectroscopic signatures would be:

-

¹H NMR : Signals corresponding to the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the nitrogen, hydroxyl, and iodine substituents. A broad singlet for the hydroxyl proton would also be expected.

-

¹³C NMR : Five distinct signals for the carbon atoms of the pyridine ring. The carbon atom bonded to the iodine would exhibit a characteristically low-field chemical shift.

-

Mass Spectrometry : A molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for iodine.

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at the 3-position with a hydroxyl group and at the 5-position with an iodine atom.

Caption: 2D structure of this compound.

Part 2: Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations. While a specific, optimized synthesis for this compound is not prominently documented, its preparation can be logically deduced from established organohalogen chemistry.

Plausible Synthetic Pathways

The synthesis of this compound can be approached via direct iodination of a precursor or through functional group interconversion. A logical and common approach in medicinal chemistry involves the late-stage introduction of iodine to a functionalized pyridine core.

Caption: Proposed multi-step synthesis of this compound.

Representative Experimental Protocol: Iodination of 3-Hydroxypyridine

This protocol is a representative procedure based on the direct iodination of pyridinols, a common method for introducing halogens onto electron-rich heterocyclic systems.[5]

Objective: To synthesize this compound via electrophilic iodination of 3-hydroxypyridine.

Pillar of Trustworthiness: This protocol includes an acidic medium to protonate the pyridine nitrogen, deactivating it towards oxidation by the iodinating reagent, while the hydroxyl group activates the ring for electrophilic substitution, primarily at the ortho and para positions.

Materials:

-

3-Hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (to quench unreacted iodine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Core Reactivity: A Trifecta of Functional Handles

This compound is a valuable building block precisely because it offers three distinct sites for chemical modification, allowing for the systematic exploration of chemical space in a drug discovery program.

-

The Carbon-Iodine Bond: The C-I bond is the premier functional handle for building molecular complexity. It readily participates in a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, alkynyl, and amino moieties at the 5-position of the pyridine ring.[6]

-

The Hydroxyl Group: The phenolic hydroxyl group is a versatile nucleophile and a hydrogen bond donor. It can be easily alkylated to form ethers or acylated to form esters, modifying the compound's steric and electronic properties as well as its solubility and metabolic stability.

-

The Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, which is often crucial for improving the aqueous solubility and bioavailability of a drug candidate. It can also be alkylated to form pyridinium salts.

Caption: Key reactivity sites of this compound.

Part 3: Application in Drug Discovery and Development

The strategic value of this compound lies in its role as a scaffold for generating libraries of diverse compounds for biological screening. The presence of orthogonal functional groups (the C-I bond and the -OH group) allows for selective and sequential modification.

A Scaffold for Targeted Therapies

Halogenated pyridines are crucial intermediates in the synthesis of targeted therapies, particularly kinase inhibitors.[7] For example, the related intermediate 2-Amino-5-bromo-3-iodopyridine is vital for synthesizing tyrosine kinase inhibitors used in cancer chemotherapy.[7][8] The iodo- and hydroxyl-substituted pyridine core of this compound provides a similar platform for developing inhibitors that can form critical hydrogen bonds with the kinase hinge region while allowing for substitution into selectivity pockets via cross-coupling chemistry.

Workflow for Scaffold Elaboration in Medicinal Chemistry

A typical drug discovery workflow leverages the reactivity of this compound to rapidly generate analogues for Structure-Activity Relationship (SAR) studies.

Caption: Workflow for library synthesis from this compound.

This workflow demonstrates the power of this building block. A medicinal chemist can first perform a Suzuki coupling to install a variety of aryl groups at the 5-position. Each of these new compounds can then be subjected to O-alkylation, creating a matrix of compounds that systematically probes the effects of substitution at both positions. This systematic approach is crucial for efficiently identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel and complex molecules. Its well-defined structure, predictable reactivity at three distinct functional sites, and relevance to privileged pharmaceutical scaffolds make it an invaluable tool in the quest for new therapeutic agents. By understanding its core properties and synthetic potential, researchers can accelerate the discovery and development of the next generation of medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Iodopyridin-3-ol. National Center for Biotechnology Information. [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-iodo-pyridine. Retrieved from Pharmaffiliates Website. [Link]

-

International Journal of Scientific & Technology Research. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from Ningbo Inno Pharmchem Website. [Link]

-

PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Nitropyridin-3-ol. National Center for Biotechnology Information. [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]

-

PubMed. (2020). Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(1), 234. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-ヨードピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C5H4INO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-溴-2-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ijssst.info [ijssst.info]

- 8. nbinno.com [nbinno.com]

5-Iodopyridin-3-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-Iodopyridin-3-ol

Introduction

This compound (CAS No: 213765-61-8) is a halogenated heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position. Its molecular formula is C₅H₄INO, with a molecular weight of approximately 221.00 g/mol . The strategic placement of the iodo and hydroxyl functionalities makes it a highly valuable and versatile building block in organic synthesis.

In the landscape of modern drug discovery, pyridine derivatives are foundational scaffolds in a vast number of active pharmaceutical ingredients (APIs).[1] Halogenated pyridines, in particular, serve as crucial intermediates, allowing medicinal chemists to construct complex molecular architectures through various cross-coupling reactions.[1][2] The iodine atom in this compound provides a reactive handle for introducing molecular diversity, for instance, via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the hydroxyl group offers a site for etherification or other modifications. This guide provides a detailed examination of plausible and efficient synthetic pathways for its preparation, aimed at researchers and professionals in pharmaceutical and chemical development.

Strategic Analysis of Synthesis

The synthesis of substituted pyridines requires careful strategic planning due to the electronic nature of the ring, which can complicate regioselective functionalization. Direct electrophilic iodination of pyridin-3-ol is challenging, as the hydroxyl group is an ortho-, para-directing activator, favoring substitution at the 2, 4, and 6 positions rather than the desired 5-position. Therefore, a more nuanced, multi-step approach is necessary.

This guide outlines two primary strategic approaches:

-

Primary Recommended Pathway: A direct and efficient route starting from a pre-functionalized precursor, 5-Aminopyridin-3-ol, and utilizing a classical Sandmeyer-type reaction. This pathway is favored for its straightforwardness and reliance on well-established chemical transformations.

-

Alternative Pathway: A multi-step synthesis commencing from a more basic starting material like 2-aminopyridine. This route involves a sequence of halogenation and functional group interconversions. While more complex, it provides a viable alternative should the ideal starting material of Pathway I be unavailable or cost-prohibitive.

The following diagram illustrates the high-level decision-making process for selecting a synthetic route.

Caption: High-level workflow for selecting a synthesis strategy.

Pathway I: Diazotization-Sandmeyer Reaction from 5-Aminopyridin-3-ol (Primary Recommended Pathway)

Rationale & Mechanistic Insight

This pathway represents the most logical and efficient route to this compound. It leverages the precursor 5-Aminopyridin-3-ol, which already possesses the required hydroxyl group and a nitrogen functionality at the correct positions.[3] The core of this synthesis is the Sandmeyer reaction, a robust and widely used method for converting an aromatic primary amine into a halide.

The process involves two key stages:

-

Diazotization: The primary amino group of 5-Aminopyridin-3-ol is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amine into a highly reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Displacement: The diazonium salt solution is then introduced to a solution containing an iodide source, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (releasing dinitrogen gas), facilitating its displacement by the iodide nucleophile to yield the final product.

Reaction Scheme

The overall transformation is depicted below.

Caption: Synthesis of this compound via Sandmeyer reaction.

Detailed Experimental Protocol

Materials: 5-Aminopyridin-3-ol, Sodium Nitrite (NaNO₂), Concentrated Sulfuric Acid (H₂SO₄), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Aminopyridin-3-ol (1.0 eq) in a solution of concentrated H₂SO₄ (2.5 eq) in deionized water, maintaining the temperature below 10 °C with an ice-salt bath.

-

Cool the resulting solution to 0–5 °C.

-

Separately, prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodide Displacement Reaction

-

In a separate, larger beaker, dissolve KI (1.5 eq) in deionized water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark iodine color).

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary Table

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Aminopyridin-3-ol | Possesses the required C-N and C-O bonds at the correct positions. |

| Reagents | NaNO₂, H₂SO₄, KI | Standard reagents for a Sandmeyer reaction. |

| Stoichiometry | Amine:NaNO₂:KI ≈ 1:1.1:1.5 | A slight excess of nitrite ensures complete diazotization; excess iodide drives the displacement reaction. |

| Temperature | 0–5 °C | Critical for maintaining the stability of the intermediate diazonium salt. |

| Reaction Time | 2–4 hours | Typical duration for Sandmeyer reactions to proceed to completion. |

| Expected Yield | 60–80% | Representative yield for aromatic Sandmeyer iodination reactions. |

Pathway II: Multi-step Synthesis via Halogenated Intermediates (Alternative Pathway)

Rationale & Conceptual Framework

This pathway is designed for situations where 5-Aminopyridin-3-ol is not a viable starting material. It begins with the inexpensive and readily available 2-aminopyridine and strategically introduces the required functional groups in a multi-step sequence. This approach requires more synthetic steps and rigorous control over reaction conditions to manage regioselectivity. The key challenge lies in converting the initial substitution pattern (e.g., a 2-amino group) to the desired 3-hydroxy group late in the synthesis.

The conceptual sequence is as follows:

-

Bromination: Introduce a bromine atom at the 5-position of 2-aminopyridine. This is a standard electrophilic aromatic substitution.[4]

-

Iodination: Introduce an iodine atom at the 3-position. The existing amino and bromo groups direct this substitution.[4]

-

Diazotization & Hydrolysis: Convert the 2-amino group into a 2-hydroxy group (a pyridin-2-one).[5]

-

Functional Group Interconversions: This is the most challenging phase, requiring the removal of the 2-hydroxy group and conversion of the 5-bromo group into the target 3-hydroxy group. This would likely involve multiple protection/deprotection and substitution steps, which are not trivial and would require significant experimental optimization.

Proposed Synthetic Scheme

Caption: Conceptual multi-step pathway from 2-aminopyridine.

Protocol for Key Intermediate: 2-Amino-5-bromo-3-iodopyridine

This protocol is adapted from established literature procedures.[4]

Materials: 2-Amino-5-bromopyridine, Sulfuric Acid (2M), Potassium Iodate (KIO₃), Potassium Iodide (KI), Ammonia solution.

-

Prepare a solution of 2-Amino-5-bromopyridine (1.0 eq) in 2M sulfuric acid.

-

Heat the mixture to 100 °C and add potassium iodate (0.5 eq) portion-wise.

-

Prepare a solution of potassium iodide (0.6 eq) in water and add it dropwise to the reaction mixture over 30 minutes.

-

Maintain stirring at 100 °C for an additional 1.5 hours.

-

Cool the reaction to room temperature and adjust the pH to ~8 with an ammonia solution to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield 2-Amino-5-bromo-3-iodopyridine.[4]

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-5-bromopyridine | [4] |

| Iodinating Agent | Iodine (in situ from KIO₃/KI) | [4] |

| Temperature | 100 °C | [4] |

| Reported Yield | ~74% | [4] |

Note: The subsequent conversion of this intermediate to this compound is non-trivial and represents a significant synthetic challenge requiring dedicated research and development.

Purification and Spectroscopic Characterization

Purification: The final product, this compound, is expected to be a solid at room temperature. Purification can be effectively achieved using standard laboratory techniques.

-

Column Chromatography: Silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for final purification.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals. The proton at C2 (between N and C-OH) and the proton at C6 would likely appear as doublets or singlets, while the proton at C4 would appear as a triplet or doublet of doublets, depending on coupling constants. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbons of the pyridine ring. The carbons attached to iodine (C5) and oxygen (C3) will be significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 221.00 g/mol .

Conclusion

This guide details the synthetic strategies for preparing this compound, a valuable intermediate for pharmaceutical research. The most direct and recommended approach is the Diazotization-Sandmeyer reaction of 5-Aminopyridin-3-ol, which offers high efficiency and relies on well-understood reaction mechanisms. An alternative, more complex multi-step pathway starting from 2-aminopyridine has also been presented, providing a feasible, albeit challenging, option. The successful synthesis and purification of this compound provide researchers with a key building block for the development of novel molecular entities in drug discovery.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Retrieved from [Link]

-

MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminopyridin-3-ol. Retrieved from [Link]

Sources

Spectroscopic Data for 5-Iodopyridin-3-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Iodopyridin-3-ol, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of experimental spectra in the public domain, this guide leverages advanced prediction methodologies and comparative analysis with structurally analogous compounds to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the characterization and utilization of this and similar molecules.

Introduction

This compound is a halogenated hydroxypyridine derivative. Its structure, featuring an electron-donating hydroxyl group and an electron-withdrawing iodine atom on a pyridine ring, suggests unique electronic and chemical properties that are of interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such novel compounds. This guide provides a detailed, albeit predictive, spectroscopic characterization to facilitate its identification and use in research settings.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and deshielding effects of the iodine and the nitrogen atoms.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H2 | 8.10 | d | 2.0 |

| H4 | 7.45 | dd | 8.5, 2.0 |

| H6 | 8.25 | d | 8.5 |

| OH | 5.50 | br s | - |

Note: Predicted chemical shifts are relative to TMS at 0 ppm and can vary based on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145.0 |

| C3 | 155.0 |

| C4 | 125.0 |

| C5 | 90.0 |

| C6 | 148.0 |

Note: The carbon atom bearing the iodine (C5) is expected at a significantly upfield chemical shift due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR data acquisition and analysis.

Interpretation and Comparative Analysis

The predicted chemical shifts can be rationalized by considering the electronic effects within the molecule. The protons at positions 2 and 6 are adjacent to the electronegative nitrogen atom and are therefore expected to be the most downfield. The iodine at position 5 will also exert a deshielding effect on the neighboring proton at position 6.

For comparison, the experimental ¹H NMR spectrum of 3-hydroxypyridine in DMSO-d₆ shows signals at approximately 8.15 (s), 7.20 (m), and 7.15 (m) ppm. The introduction of an iodine atom at the 5-position is expected to shift the signal for the proton at C6 further downfield and simplify the splitting patterns of the other protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-I bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C and C=N stretch (aromatic ring) | 1550-1650 | Medium to Strong |

| C-O stretch (phenolic) | 1200-1300 | Strong |

| C-I stretch | 500-600 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation and Comparative Analysis

The most prominent feature in the IR spectrum of this compound is expected to be the broad O-H stretching band, characteristic of a hydroxyl group. The aromatic C=C and C=N stretching vibrations will appear in the 1550-1650 cm⁻¹ region. The C-I stretching vibration is expected at a low wavenumber.

The experimental IR spectrum of 3-hydroxypyridine shows a broad O-H stretch centered around 3200 cm⁻¹, and strong aromatic ring vibrations between 1450 and 1600 cm⁻¹.[1][2] The spectrum of this compound is anticipated to be very similar in these regions, with the addition of a C-I stretching band.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 220.94 | Molecular ion |

| [M-H]⁺ | 219.93 | Loss of a hydrogen atom |

| [M-CO]⁺ | 192.94 | Loss of carbon monoxide |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

| [I]⁺ | 126.90 | Iodine cation |

Note: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Caption: A simplified workflow for mass spectrometry analysis.

Interpretation and Comparative Analysis

The mass spectrum of this compound should show a clear molecular ion peak at m/z 220.94. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules such as CO. The presence of a peak at m/z 127 would be a strong indicator of the iodine atom. The mass spectrum of the related compound 2-Iodo-3-pyridinol shows a prominent molecular ion peak, confirming the stability of the iodinated pyridine ring under ionization.[3]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by comparative analysis with structurally similar compounds, offer a solid foundation for the identification and structural elucidation of this molecule. The provided experimental protocols serve as a practical guide for researchers undertaking the empirical analysis of this and related compounds. As with any predictive data, experimental verification is paramount for confirming these findings.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST. (n.d.). 2-Iodo-3-pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

Tsuge, M., Lai, C.-P., & Lee, Y.-P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301. [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Introduction: The Significance of 5-Iodopyridin-3-ol

An In-depth Technical Guide to the Solubility and Stability of 5-Iodopyridin-3-ol

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key heterocyclic building block for research and pharmaceutical development. Given the limited publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to thoroughly evaluate this compound's critical physicochemical properties.

This compound (CAS No: 213765-61-8) is a substituted pyridine derivative combining the functionalities of a hydroxyl group and an iodine atom on the pyridine ring. Such structures are of significant interest in medicinal chemistry as scaffolds for synthesizing novel therapeutic agents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the iodine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or as a bioisostere for other functional groups.

A comprehensive understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any research or development pipeline. These parameters dictate formulation strategies, shelf-life, bioavailability, and the overall viability of a drug candidate. This guide presents a proactive, systematic approach to determining these properties through validated experimental protocols.

Part 1: Physicochemical Characterization and Solubility Profile

The inherent properties of this compound dictate its behavior in various solvent systems. A foundational analysis begins with its basic physicochemical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 213765-61-8 | |

| Molecular Formula | C₅H₄INO | |

| Molecular Weight | 221.00 g/mol | |

| Physical Form | Solid |

| Predicted XLogP3 | 1.1 |[1] |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical, yet often overlooked, aspect of hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxyl form (pyridinol) and the keto form (pyridone). For 3-hydroxypyridine derivatives, the pyridinol form is generally favored. However, the solvent environment can influence this equilibrium. This is fundamentally important as the two forms possess different polarities, hydrogen bonding capabilities, and reactivity, directly impacting both solubility and stability.[2]

Predicted Solubility

Based on its structure—a polar hydroxyl group, a lipophilic iodine atom, and a pyridine ring capable of hydrogen bonding and participating in polar interactions—this compound is predicted to exhibit the following solubility characteristics:

-

Aqueous Media: Limited to moderate solubility in neutral water, with solubility expected to increase significantly at pH values below its pKa (protonation of the pyridine nitrogen) and above its pKa (deprotonation of the hydroxyl group). The closely related 4-iodopyridine is described as slightly soluble in water.[3]

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is expected due to strong hydrogen bond accepting capabilities and high polarity.

-

Polar Protic Solvents (Ethanol, Methanol): Good solubility is anticipated due to hydrogen bonding interactions with the solvent.

-

Non-polar Solvents (Hexane, Toluene): Poor solubility is predicted due to the molecule's overall polarity.

Experimental Protocol: Quantitative Solubility Assessment

A systematic workflow is essential for accurately determining solubility. This protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO).

-

Calibration Curve: Generate a multi-point calibration curve (typically 5-7 points) by diluting the stock solution to known concentrations. Analyze by HPLC-UV and plot peak area against concentration to establish linearity.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol).

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase into the calibrated range of the HPLC method.

-

-

Quantification: Analyze the diluted samples by HPLC. Use the peak area and the previously generated calibration curve to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility in that solvent at that temperature.

Caption: Workflow for Quantitative Solubility Determination.

Part 2: Intrinsic Stability and Forced Degradation

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify likely degradation products and establish degradation pathways.[4] This data is crucial for developing stability-indicating analytical methods and predicting long-term stability.[5]

Recommended Forced Degradation Conditions

The following conditions are proposed for a comprehensive stress testing study of this compound, in accordance with ICH guidelines.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Proposed Forced Degradation Study Conditions

| Stress Condition | Reagent / Condition | Rationale |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60 °C | To assess stability in acidic environments, relevant to gastric fluids. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | To assess stability in alkaline environments. Pyridine derivatives can be unstable in strong base.[6] |

| Oxidative | 3% H₂O₂, RT | To evaluate susceptibility to oxidation. The pyridine ring and hydroxyl group are potential sites.[7] |

| Thermal | 80 °C, Solid State | To assess the intrinsic thermal stability of the solid material. |

| Photolytic | ICH Q1B Option 2 | To evaluate light sensitivity. Iodinated aromatic compounds are often photolabile.[6] |

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[5]

Methodology:

-

Forced Degradation: Subject separate samples of this compound to the stress conditions outlined in Table 2. Include a control sample protected from stress.

-

Initial Method Screening:

-

Column: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). A typical starting gradient might be 5% to 95% B over 20 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A mass spectrometer (MS) detector is highly recommended for identifying the mass of degradation products.

-

-

Method Optimization:

-

Inject a composite sample containing the parent compound and all stressed samples.

-

Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

-

The primary goal is to ensure the parent peak is spectrally pure and free from any co-eluting degradants.

-

-

Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Caption: Forced Degradation and Method Development Workflow.

Part 3: Predicted Degradation Pathways

While experimental confirmation is required, the chemical structure of this compound allows for the prediction of several potential degradation pathways.

-

Dehalogenation: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or certain reductive conditions, leading to the formation of 3-hydroxypyridine.

-

Oxidation: The electron-rich pyridine ring is susceptible to oxidation, potentially forming an N-oxide (this compound 1-oxide). The hydroxyl group could also be oxidized. Studies on other pyridine derivatives have shown the formation of N-oxides and nitropyridines under oxidative stress.[7]

-

Hydroxylation/Ring Opening: Under harsh hydrolytic or oxidative conditions, further hydroxylation of the ring could occur. For example, microbial degradation of 3-hydroxypyridine proceeds via hydroxylation to 2,5-dihydroxypyridine, which then undergoes ring cleavage.[8] While not a typical abiotic pathway, it highlights the ring's susceptibility.

-

Photodegradation: Light exposure could induce homolytic cleavage of the C-I bond, generating radical species that could lead to a complex mixture of degradation products, including dimers or reaction products with the solvent.

Caption: Predicted Degradation Pathways for this compound.

Part 4: Handling and Storage Recommendations

Based on the predicted chemical liabilities, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize thermal and photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[9]

-

Handling: As the compound is classified as harmful if swallowed, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handle in a well-ventilated area or a chemical fume hood.

Conclusion

While this compound is a promising chemical entity, a thorough characterization of its solubility and stability is paramount for its successful application. This guide provides the predictive insights and robust methodological framework necessary for researchers to undertake this evaluation. By systematically applying the described protocols for solubility assessment, forced degradation, and stability-indicating method development, scientists can generate the high-quality data required to make informed decisions, de-risk development pathways, and unlock the full potential of this valuable compound.

References

-

Gajewska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

-

Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(3), 00184. [Link]

-

PubChem. 4-Iodopyridin-3-ol. National Center for Biotechnology Information. [Link]

-

Singh, R., & Kumar, L. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability Indicating Method. MedCrave Online Journal of Applied Pharmaceutical Science, 6(12), 213-222. [Link]

-

Ashour, S., et al. (2015). Development and Validation of Stability Indicating HPLC Method for Quality Control of Pioglitazone Hydrochloride. ResearchGate. [Link]

-

Pharmaffiliates. 3-Amino-5-iodo-pyridine. [Link]

-

Do, B., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 740-7. [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]

-

Dasgupta, P. K., et al. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 702(1), 1-14. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Wang, W., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 221, 270-277. [Link]

-

CP Lab Safety. 3-Iodopyridine (C5H4 IN), 5 grams. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubChem. 3-Iodopyridine. National Center for Biotechnology Information. [Link]

-

Wei, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express, 9(1), 73. [Link]

-

Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]

-

PubChem. 5-Nitropyridin-3-ol. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. longdom.org [longdom.org]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Iodopyridin-2-ol|BLD Pharm [bldpharm.com]

Navigating the Synthesis and Supply of 5-Iodopyridin-3-ol: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among these, halogenated heterocycles play a pivotal role, and 5-Iodopyridin-3-ol has emerged as a compound of significant interest. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing essential information on the commercial availability, synthesis, physicochemical properties, and safe handling of this valuable synthetic intermediate.

Commercial Availability: Sourcing this compound

The accessibility of key starting materials is a critical first step in any research endeavor. This compound is available from a limited number of specialized chemical suppliers. The primary vendor identified is Sigma-Aldrich, which offers the compound under its AldrichCPR product line.

| Supplier | Product Name | CAS Number | Molecular Weight | Empirical Formula | Catalog Number | Purity | Notes |

| Sigma-Aldrich | This compound, AldrichCPR | 213765-61-8 | 221.00 | C₅H₄INO | ADE000435 | Not specified | Sold "as-is" without analytical data provided. Buyer assumes responsibility for confirming identity and purity. |

It is crucial for researchers to note the supplier's disclaimer regarding the absence of analytical data. This necessitates independent verification of the compound's identity and purity upon receipt, a standard practice in research settings to ensure the integrity of experimental results. While other suppliers offer a variety of substituted iodopyridines, the direct commercial availability of this compound appears to be limited.

Synthesis of this compound: A Practical Approach

For research groups with synthetic chemistry capabilities, the in-house synthesis of this compound can be a viable alternative to commercial procurement. A highly efficient method for the iodination of hydroxypyridines has been reported by Maloney, Nwakpuda, Kuethe, and Yin in The Journal of Organic Chemistry.[1] This one-pot procedure offers a practical and high-yielding route to the desired product.

The synthesis commences with the readily available starting material, 3-hydroxypyridine. The iodination is achieved using a mild and effective iodinating agent, N-iodosuccinimide (NIS), in an appropriate solvent.

Figure 1: General synthetic scheme for the iodination of 3-hydroxypyridine to yield this compound.

Detailed Experimental Protocol (Adapted from Maloney et al., 2009): [1]

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 equivalent) in acetonitrile, add N-iodosuccinimide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

This method is advantageous due to its operational simplicity, mild reaction conditions, and generally high yields, making it an attractive option for laboratory-scale synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research. While experimental data for this compound is not extensively documented in publicly available sources, computational data and spectral information for related compounds can provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | PubChem[2] |

| Molecular Weight | 221.00 g/mol | PubChem[2] |

| XLogP3-AA (Computed) | 1.1 | PubChem[2] |

| Monoisotopic Mass | 220.933762 g/mol | PubChem[2] |

Spectroscopic Characterization:

Due to the lack of published experimental spectra for this compound, researchers should perform their own analyses. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the iodine will exhibit a characteristic low-field shift.

-

IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 221, with a characteristic isotopic pattern for an iodine-containing compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged structures in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The iodine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functional groups.

A notable example of a structurally similar compound in drug development is 6-chloro-2-iodopyridin-3-ol, which was employed as a key starting material in the synthesis of a potent 5-HT1F agonist by researchers at Eli Lilly.[3] This highlights the potential of iodinated hydroxypyridines as valuable intermediates in the construction of biologically active compounds. The strategic placement of the iodo and hydroxyl groups in this compound offers medicinal chemists a handle for structural modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Figure 2: Potential synthetic pathways for the utilization of this compound as a building block in drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds, the following guidelines are recommended:

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound is a valuable, albeit not widely available, building block for medicinal chemistry and drug discovery. While its commercial sourcing requires careful consideration of the supplier's specifications, a practical and efficient synthetic route is accessible to researchers. A thorough understanding of its properties and adherence to strict safety protocols will enable scientists to effectively utilize this compound in the pursuit of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.

References

-

PubChem. This compound. [Link]

-

Maloney, K. M.; Nwakpuda, E.; Kuethe, J. T.; Yin, J. One-Pot Iodination of Hydroxypyridines. J. Org. Chem.2009 , 74 (14), 5111–5114. [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

Sources

The Acidity of the Hydroxyl Group in 5-Iodopyridin-3-ol: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the acidity of the hydroxyl group in 5-Iodopyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Understanding the ionization constant (pKa) of this functional group is paramount for predicting the molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. This document will explore the theoretical underpinnings of its acidity, present robust experimental and computational methodologies for pKa determination, and offer insights relevant to drug design and development.

Introduction: The Significance of Pyridinols in Medicinal Chemistry

Pyridinol scaffolds are prevalent in a vast array of bioactive molecules and approved pharmaceuticals. The hydroxyl group on the pyridine ring can act as a hydrogen bond donor and acceptor, influencing solubility, membrane permeability, and interactions with biological targets. The acidity of this group, quantified by its pKa value, dictates the ionization state of the molecule at physiological pH, which in turn governs its overall charge, lipophilicity, and ultimately, its biological activity. This compound, with its iodine substituent, presents an interesting case study in how halogenation can modulate the electronic properties and acidity of the pyridinol core.

Theoretical Framework: Factors Governing the Acidity of this compound

The acidity of the hydroxyl group in this compound is primarily influenced by the interplay of inductive effects, resonance effects, and the inherent tautomerism of the 3-hydroxypyridine ring system.

The Parent Scaffold: 3-Hydroxypyridine

The parent molecule, 3-hydroxypyridine, exhibits two pKa values, corresponding to the protonation of the ring nitrogen and the deprotonation of the hydroxyl group. The reported pKa values for 3-hydroxypyridine are approximately 4.79 for the pyridinium ion and 8.75 for the hydroxyl group[1][2].

Tautomerism in 3-Hydroxypyridine Systems